N'-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a nitrophenyl group, an ethylidene linkage, and a thiophene ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of 4-nitroacetophenone with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes the use of large-scale reactors, continuous flow systems, and advanced purification methods to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiophene compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological macromolecules. These interactions can lead to the modulation of cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-2-furohydrazide
- N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Uniqueness
N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the thiophene ring distinguishes it from other similar compounds, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11N3O3S |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-[(Z)-1-(4-nitrophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11N3O3S/c1-9(10-4-6-11(7-5-10)16(18)19)14-15-13(17)12-3-2-8-20-12/h2-8H,1H3,(H,15,17)/b14-9- |
InChI Key |
DMONONSLSRDILU-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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